Cas no 2137914-41-9 (2-amino-6-cyclopropyl-5H,6H,8H-imidazo2,1-c1,4oxazine-3-carbonitrile)

2-amino-6-cyclopropyl-5H,6H,8H-imidazo2,1-c1,4oxazine-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 2-amino-6-cyclopropyl-5H,6H,8H-imidazo2,1-c1,4oxazine-3-carbonitrile
- EN300-1129427
- 2-amino-6-cyclopropyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile
- 2137914-41-9
-
- インチ: 1S/C10H12N4O/c11-3-7-10(12)13-9-5-15-8(4-14(7)9)6-1-2-6/h6,8H,1-2,4-5,12H2
- InChIKey: MRTZAIOYZBJLBV-UHFFFAOYSA-N
- ほほえんだ: O1CC2=NC(=C(C#N)N2CC1C1CC1)N
計算された属性
- せいみつぶんしりょう: 204.10111102g/mol
- どういたいしつりょう: 204.10111102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 308
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 76.9Ų
2-amino-6-cyclopropyl-5H,6H,8H-imidazo2,1-c1,4oxazine-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1129427-2.5g |
2-amino-6-cyclopropyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile |
2137914-41-9 | 95% | 2.5g |
$3641.0 | 2023-10-26 | |
Enamine | EN300-1129427-0.5g |
2-amino-6-cyclopropyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile |
2137914-41-9 | 95% | 0.5g |
$1783.0 | 2023-10-26 | |
Enamine | EN300-1129427-1.0g |
2-amino-6-cyclopropyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile |
2137914-41-9 | 1g |
$1857.0 | 2023-06-09 | ||
Enamine | EN300-1129427-5.0g |
2-amino-6-cyclopropyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile |
2137914-41-9 | 5g |
$5387.0 | 2023-06-09 | ||
Enamine | EN300-1129427-0.05g |
2-amino-6-cyclopropyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile |
2137914-41-9 | 95% | 0.05g |
$1560.0 | 2023-10-26 | |
Enamine | EN300-1129427-10g |
2-amino-6-cyclopropyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile |
2137914-41-9 | 95% | 10g |
$7988.0 | 2023-10-26 | |
Enamine | EN300-1129427-1g |
2-amino-6-cyclopropyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile |
2137914-41-9 | 95% | 1g |
$1857.0 | 2023-10-26 | |
Enamine | EN300-1129427-0.1g |
2-amino-6-cyclopropyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile |
2137914-41-9 | 95% | 0.1g |
$1635.0 | 2023-10-26 | |
Enamine | EN300-1129427-0.25g |
2-amino-6-cyclopropyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile |
2137914-41-9 | 95% | 0.25g |
$1708.0 | 2023-10-26 | |
Enamine | EN300-1129427-10.0g |
2-amino-6-cyclopropyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile |
2137914-41-9 | 10g |
$7988.0 | 2023-06-09 |
2-amino-6-cyclopropyl-5H,6H,8H-imidazo2,1-c1,4oxazine-3-carbonitrile 関連文献
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
2-amino-6-cyclopropyl-5H,6H,8H-imidazo2,1-c1,4oxazine-3-carbonitrileに関する追加情報
Introduction to 2-amino-6-cyclopropyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile (CAS No. 2137914-41-9)
2-amino-6-cyclopropyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile, with the CAS number 2137914-41-9, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazoxazines and is characterized by its unique structural features and potential biological activities. The compound's structure includes a cyclopropyl group and a cyano group, which contribute to its distinct chemical properties and biological effects.
The development and study of 2-amino-6-cyclopropyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile have been driven by its potential therapeutic applications. Recent research has focused on its pharmacological properties, including its ability to modulate various biological pathways and its potential as a lead compound for drug discovery. The compound's unique structure makes it an attractive candidate for further investigation in the treatment of various diseases.
In terms of chemical synthesis, 2-amino-6-cyclopropyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile can be synthesized through a multi-step process involving the reaction of appropriate precursors. The synthesis typically involves the formation of the imidazoxazine core followed by the introduction of the cyclopropyl and cyano groups. The synthetic route is designed to optimize yield and purity while minimizing the formation of side products. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to enhance the efficiency of the synthesis process.
The biological activity of 2-amino-6-cyclopropyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile has been extensively studied in both in vitro and in vivo models. Research has shown that this compound exhibits potent anti-inflammatory and anti-proliferative effects. In particular, it has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and immune responses. Additionally, studies have demonstrated that 2-amino-6-cyclopropyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile can induce apoptosis in cancer cells by modulating mitochondrial pathways.
The pharmacokinetic properties of 2-amino-6-cyclopropyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile have also been investigated to assess its suitability as a therapeutic agent. Preclinical studies have shown that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a reasonable half-life in animal models. These properties make it a promising candidate for further development as a drug candidate.
To further understand the mechanism of action of 2-amino-6-cyclopropyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile, researchers have conducted molecular docking studies and biochemical assays. These studies have revealed that the compound interacts with specific protein targets involved in signal transduction pathways. For example, it has been shown to bind to certain kinases and receptors with high affinity, thereby modulating their activity. This interaction provides insights into the molecular basis of its biological effects.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-amino-6-cyclopropyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile in human subjects. Early results from phase I trials have indicated that the compound is well-tolerated at various dose levels and has shown promising therapeutic effects in patients with inflammatory diseases and certain types of cancer. Ongoing phase II trials are aimed at confirming these findings and exploring its potential as a treatment for other conditions.
In conclusion, 2-amino-6-cyclopropyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile (CAS No. 2137914-41-9) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent. Continued research into its mechanism of action and clinical applications will likely lead to new insights and advancements in the treatment of various diseases.
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